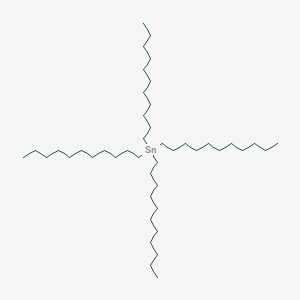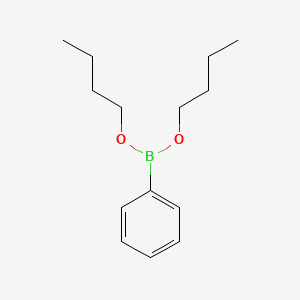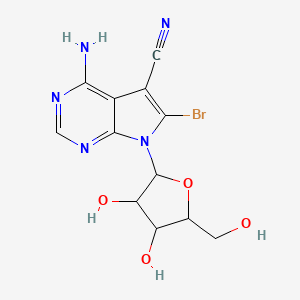
6-Bromotoyocamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromotoyocamycin is a brominated derivative of toyocamycin, a nucleoside antibiotic produced by certain strains of Streptomyces bacteria. This compound is known for its potent biological activities, including antimicrobial and anticancer properties. The addition of a bromine atom at the sixth position of the toyocamycin molecule enhances its chemical reactivity and biological efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromotoyocamycin typically involves the bromination of toyocamycin. The process begins with the preparation of toyocamycin through fermentation of Streptomyces diastatochromogenes. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The fermentation process is optimized for higher yields of toyocamycin, followed by bromination using N-bromosuccinimide in a continuous flow reactor to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromotoyocamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the bromine atom, reverting it to toyocamycin.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of toyocamycin.
Substitution: Formation of substituted derivatives with varied biological activities.
Wissenschaftliche Forschungsanwendungen
6-Bromotoyocamycin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting specific enzymes and pathways in microbial and cancer cells.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new antibiotics and anticancer drugs
Wirkmechanismus
The mechanism of action of 6-Bromotoyocamycin involves its incorporation into nucleic acids, leading to the inhibition of RNA synthesis. It targets specific enzymes such as RNA polymerase, thereby disrupting the transcription process. This inhibition results in the suppression of protein synthesis and induces apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Toyocamycin: The parent compound, lacking the bromine atom.
5-Fluorotoyocamycin: A fluorinated derivative with similar biological activities.
6-Chlorotoyocamycin: A chlorinated analogue with distinct chemical properties.
Uniqueness: 6-Bromotoyocamycin is unique due to the presence of the bromine atom, which enhances its reactivity and biological efficacy compared to its analogues. This modification allows for more potent interactions with biological targets, making it a valuable compound in drug development .
Eigenschaften
CAS-Nummer |
20201-55-2 |
|---|---|
Molekularformel |
C12H12BrN5O4 |
Molekulargewicht |
370.16 g/mol |
IUPAC-Name |
4-amino-6-bromo-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-17-11(6)18(9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,19-21H,2H2,(H2,15,16,17)/t5-,7-,8-,12-/m1/s1 |
InChI-Schlüssel |
VGLVPHRWFSFJJL-JTFADIMSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
Isomerische SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)C#N)N |
Kanonische SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


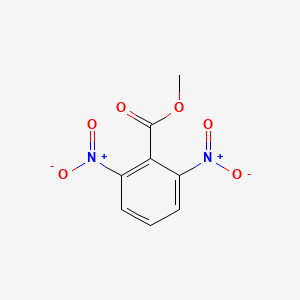

![3,3-Bis(4-hydroxyphenyl)benzo[de]isochromen-1(3H)-one](/img/structure/B1616962.png)
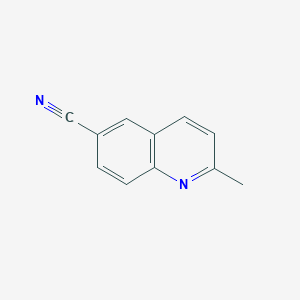

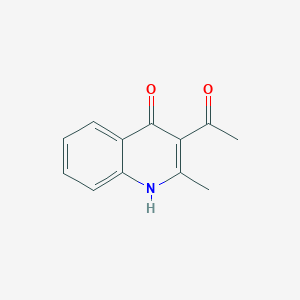
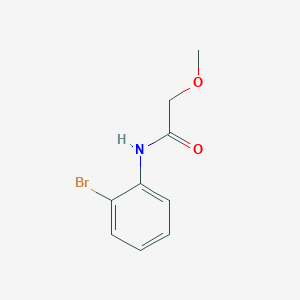
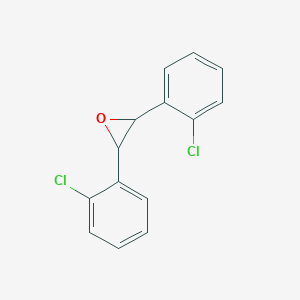
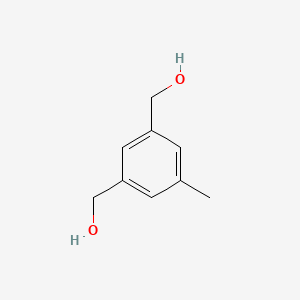
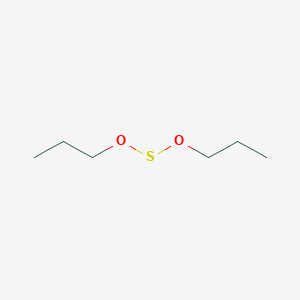
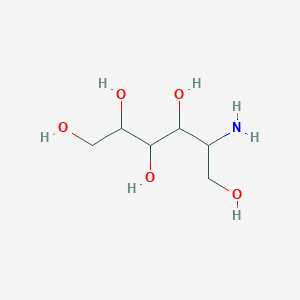
![Ethyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B1616980.png)
